

Application Notes and Protocols: Xanthone V1a (α -mangostin)

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Compound of Interest

Compound Name: Xanthone V1a

Cat. No.: B15364473

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Introduction

These application notes provide a comprehensive overview of **Xanthone V1a**, a naturally occurring xanthone isolated from the pericarp of the mangosteen fruit (*Garcinia mangostana*). For the purposes of this document, **Xanthone V1a** is identified as α -mangostin (CAS 6147-11-1), a well-characterized compound with a wide range of biological activities. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this compound, particularly in oncology and inflammatory diseases. α -Mangostin has been shown to exhibit potent anti-proliferative, pro-apoptotic, anti-inflammatory, and antioxidant effects through the modulation of numerous key cellular signaling pathways.[1][2][3]

Physicochemical Properties

- Chemical Formula: $C_{24}H_{26}O_6$
- Molecular Weight: 410.5 g/mol
- Appearance: Yellow crystalline powder
- Solubility: Soluble in DMSO, ethanol, and methanol.[4]

Biological Applications

Xanthone V1a (α -mangostin) has demonstrated significant therapeutic potential in a variety of preclinical models. Its primary applications are centered on its robust anticancer and anti-inflammatory properties.

1. Oncology

Xanthone V1a is a promising candidate for cancer therapy due to its multifaceted mechanisms of action. It has been shown to inhibit cell proliferation, induce cell cycle arrest, and trigger apoptosis in a wide range of human tumor cell types.[1]

- **Induction of Apoptosis:** **Xanthone V1a** promotes programmed cell death through both intrinsic (mitochondrial) and extrinsic pathways. It modulates the expression of Bcl-2 family proteins, leading to an increased Bax/Bcl-2 ratio, disruption of the mitochondrial membrane potential, and subsequent release of cytochrome c. This activates the caspase cascade, including caspase-9 and caspase-3, resulting in PARP cleavage and apoptotic cell death.
- **Cell Cycle Arrest:** The compound can arrest the cell cycle at the G1 phase. This is achieved by inhibiting the activity of cyclin-dependent kinases (CDKs), particularly CDK4, and downregulating cyclins such as Cyclin D1.
- **Inhibition of Metastasis:** **Xanthone V1a** has been observed to suppress the invasion and migration of cancer cells by inhibiting the expression and activity of matrix metalloproteinases (MMPs), such as MMP-2 and MMP-9.

2. Anti-Inflammatory and Immunomodulatory Effects

Xanthone V1a exhibits potent anti-inflammatory properties by inhibiting key signaling pathways like nuclear factor-kappa B (NF- κ B) and mitogen-activated protein kinases (MAPKs). It suppresses the production of pro-inflammatory cytokines, including TNF- α , IL-1 β , and IL-6, in various inflammatory models.

3. Antioxidant Activity

The compound is a potent antioxidant. It can modulate the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway, a critical regulator of cellular antioxidant responses. By promoting Nrf2 translocation to the nucleus, it upregulates the expression of antioxidant enzymes.

Quantitative Data Summary

The following tables summarize the in vitro efficacy of **Xanthone V1a** (α -mangostin) across various cancer cell lines.

Table 1: IC₅₀ Values of **Xanthone V1a** in Human Cancer Cell Lines

Cell Line	Cancer Type	IC ₅₀ (μ M)	Exposure Time (h)	Reference
MCF-7	Breast Cancer	4.43 - 9.69	48 - 72	
MDA-MB-231	Breast Cancer	3.59 - 11.37	48 - 72	
T47D	Breast Cancer	~15	12	
LNCaP	Prostate Cancer	5.9	Not Specified	
22Rv1	Prostate Cancer	6.9	Not Specified	
PC3	Prostate Cancer	12.7	Not Specified	
DU145	Prostate Cancer	22.5	Not Specified	
HeLa	Cervical Cancer	~20	24	
SiHa	Cervical Cancer	~20	24	
PANC-1	Pancreatic Cancer	Not Specified	Not Specified	
BxPC3	Pancreatic Cancer	Not Specified	Not Specified	
A-375	Melanoma	2.7	72	

Table 2: Other Quantitative Biological Activities

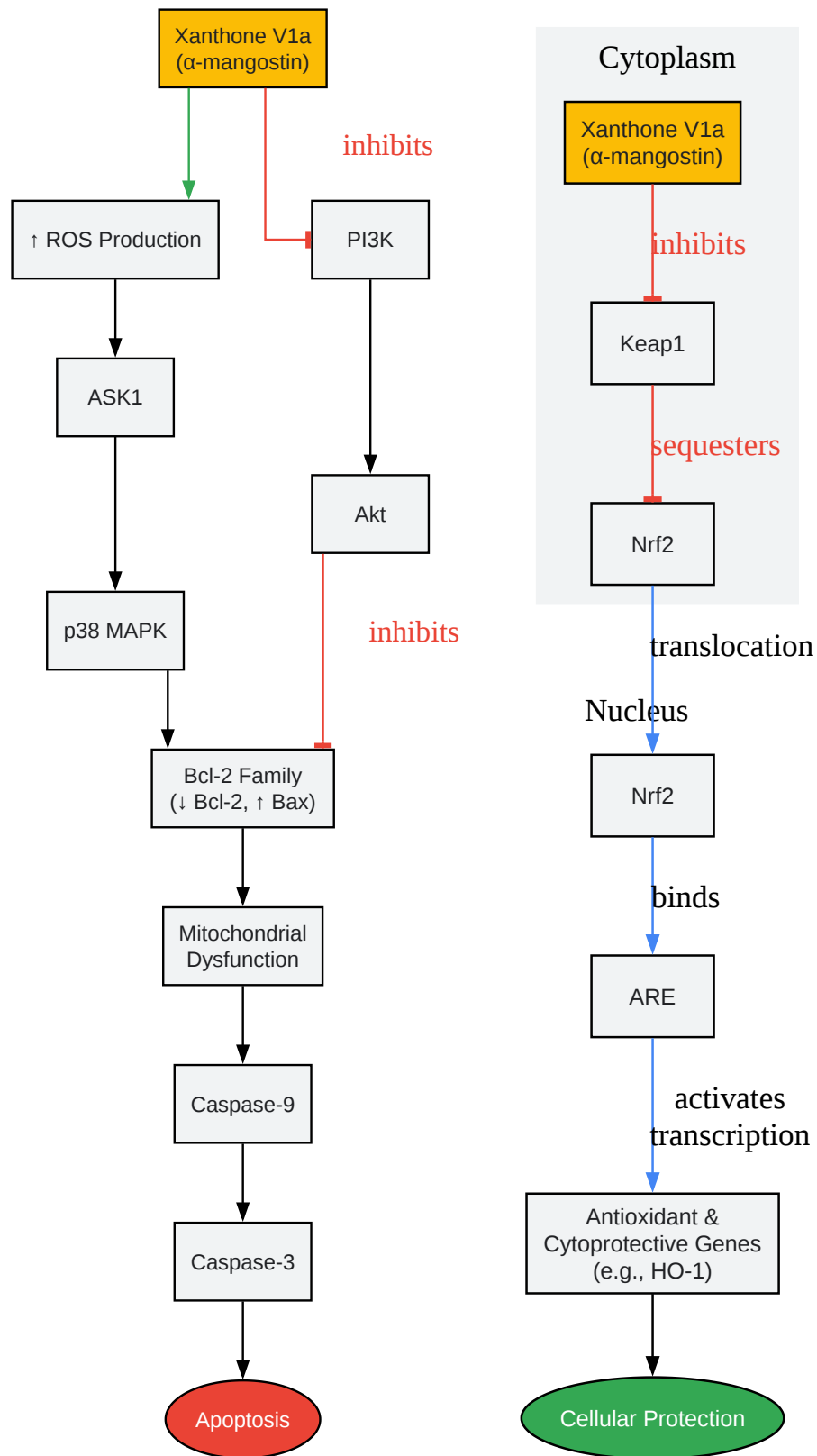
Activity	Assay System	IC ₅₀ / K _i / K _e	Reference
Fatty Acid Synthase Inhibition	Enzyme Assay	IC ₅₀ : 5.54 μM	
HIV-1 Protease Inhibition	Enzyme Assay	IC ₅₀ : 5.12 μM	
NO Production Inhibition	LPS-stimulated RAW 264.7 cells	IC ₅₀ : 12.4 μM	
PGE ₂ Production Inhibition	LPS-stimulated RAW 264.7 cells	IC ₅₀ : 11.08 μM	
IDH1-R132H Inhibition	Enzyme Assay	K _i : 2.85 μM	

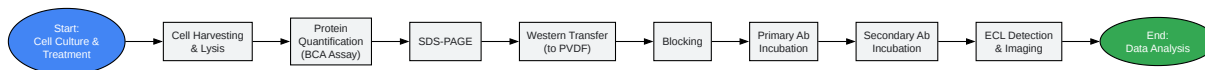
Signaling Pathways and Mechanisms of Action

Xanthone V1a (α-mangostin) modulates several critical signaling pathways involved in cell survival, proliferation, and inflammation.

1. Apoptosis Induction Pathways

Xanthone V1a induces apoptosis primarily through the ROS-mediated activation of the ASK1/p38 MAPK pathway and by targeting the PI3K/Akt survival pathway. Increased ROS levels trigger the phosphorylation of ASK1, which in turn activates MKK3/6 and p38 MAPK. This cascade, coupled with the inhibition of pro-survival Akt signaling, leads to the modulation of Bcl-2 family proteins, mitochondrial dysfunction, and caspase activation.





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References

- 1. α -Mangostin: A Xanthone Derivative in Mangosteen with Potent Anti-Cancer Properties [mdpi.com]
- 2. α -Mangostin Is a Xanthone Derivative from Mangosteen with Potent Immunomodulatory and Anti-Inflammatory Properties [mdpi.com]
- 3. famecancermuseum.com [famecancermuseum.com]
- 4. caymanchem.com [caymanchem.com]
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